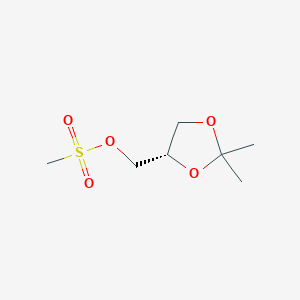
(S)-o-Isopropylidene glycerol mesylate
Übersicht
Beschreibung
(S)-o-Isopropylidene glycerol mesylate is an organic compound that belongs to the class of mesylates It is a derivative of glycerol, where the hydroxyl groups are protected by an isopropylidene group and one of the hydroxyl groups is converted into a mesylate group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (S)-o-Isopropylidene glycerol mesylate typically involves the protection of glycerol followed by mesylation. The process can be summarized in the following steps:
Protection of Glycerol: Glycerol is reacted with acetone in the presence of an acid catalyst to form the isopropylidene derivative. This step involves the formation of a cyclic acetal, protecting the hydroxyl groups.
Mesylation: The protected glycerol is then reacted with methanesulfonyl chloride (mesyl chloride) in the presence of a base such as triethylamine. This reaction converts one of the hydroxyl groups into a mesylate group, resulting in this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
(S)-o-Isopropylidene glycerol mesylate undergoes various chemical reactions, including:
Nucleophilic Substitution: The mesylate group is a good leaving group, making the compound susceptible to nucleophilic substitution reactions. Common nucleophiles include halides, thiols, and amines.
Deprotection: The isopropylidene group can be removed under acidic conditions to regenerate the free hydroxyl groups of glycerol.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium iodide, thiourea, or primary amines can be used in the presence of a suitable solvent like acetone or dimethylformamide.
Deprotection: Acidic conditions, such as the use of hydrochloric acid or acetic acid, are employed to remove the isopropylidene group.
Major Products Formed
Nucleophilic Substitution: Depending on the nucleophile used, the major products can include iodides, thiols, or amines.
Deprotection: The major product is glycerol with free hydroxyl groups.
Wissenschaftliche Forschungsanwendungen
(S)-o-Isopropylidene glycerol mesylate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds. Its reactivity makes it a valuable building block in organic synthesis.
Biology: The compound can be used in the modification of biomolecules, such as the synthesis of glycerol-based derivatives for biological studies.
Industry: The compound is used in the production of specialty chemicals and materials, including polymers and surfactants.
Wirkmechanismus
The mechanism of action of (S)-o-Isopropylidene glycerol mesylate involves its reactivity as a mesylate. The mesylate group is a good leaving group, facilitating nucleophilic substitution reactions. The isopropylidene group serves as a protective group, preventing unwanted reactions at the hydroxyl groups until deprotection is desired. The molecular targets and pathways involved depend on the specific reactions and applications of the compound.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Glycerol mesylate: Lacks the isopropylidene protective group, making it more reactive but less selective in certain reactions.
Isopropylidene glycerol: Lacks the mesylate group, making it less reactive in nucleophilic substitution reactions.
Other mesylates: Compounds like methanesulfonyl chloride and other mesylate derivatives have similar reactivity but differ in their specific applications and properties.
Uniqueness
(S)-o-Isopropylidene glycerol mesylate is unique due to the combination of the isopropylidene protective group and the mesylate group. This combination allows for selective reactions and protection of hydroxyl groups, making it a versatile intermediate in organic synthesis.
Eigenschaften
CAS-Nummer |
90129-42-3 |
|---|---|
Molekularformel |
C7H14O5S |
Molekulargewicht |
210.25 g/mol |
IUPAC-Name |
[(4S)-2,2-dimethyl-1,3-dioxolan-4-yl]methyl methanesulfonate |
InChI |
InChI=1S/C7H14O5S/c1-7(2)10-4-6(12-7)5-11-13(3,8)9/h6H,4-5H2,1-3H3/t6-/m0/s1 |
InChI-Schlüssel |
YGNUPHMVMXPKGU-LURJTMIESA-N |
Isomerische SMILES |
CC1(OC[C@H](O1)COS(=O)(=O)C)C |
Kanonische SMILES |
CC1(OCC(O1)COS(=O)(=O)C)C |
Herkunft des Produkts |
United States |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details




Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














